Austocystin D

Description

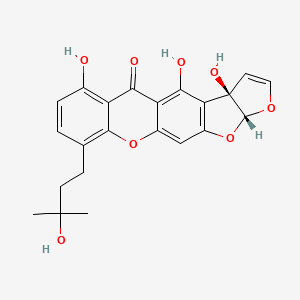

Structure

3D Structure

Properties

IUPAC Name |

(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQFTUOAJRUDO-IFMALSPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970589 | |

| Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55256-53-6 | |

| Record name | (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55256-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Austocystin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Austocystin D: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D, a mycotoxin produced by the fungus Aspergillus ustus, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details the initial cultivation and extraction procedures from Aspergillus ustus and presents its key physicochemical and biological properties in a structured format. The document outlines the experimental protocols for its isolation and cytotoxic evaluation, and visually represents its mechanism of action and isolation workflow through detailed diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, oncology, and drug development who are interested in the therapeutic potential of this fungal metabolite.

Discovery and Initial Characterization

This compound was first reported in 1974 by P.S. Steyn and R. Vleggaar as one of six new dihydrofuro[3',2':4,5]furo[3,2-b]xanthenones isolated from cultures of Aspergillus ustus. The fungus was cultured on sterilized, wet maize meal, a common substrate for the production of secondary metabolites by this genus. The initial characterization of this compound and its congeners was accomplished through a combination of spectroscopic techniques, which revealed a complex heterocyclic ring system. Later studies, notably by R.M. Horak, P.S. Steyn, and R. Vleggaar in 1983, delved into the biosynthesis of this compound, utilizing carbon-13 nuclear magnetic resonance (¹³C NMR) to elucidate its polyketide origin.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₂O₇ |

| Molecular Weight | 400.4 g/mol |

| Appearance | Crystalline solid |

| Class | Mycotoxin, Xanthone (B1684191) derivative |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| Data not fully available in the searched resources. The 1983 paper by Horak, Steyn, and Vleggaar should be consulted for the complete dataset. |

Experimental Protocols

The following protocols are based on the original discovery and subsequent studies on this compound.

Fungal Cultivation and Fermentation

-

Organism: Aspergillus ustus (strain not specified in all modern literature, original work used a toxinogenic strain).

-

Culture Medium: Wet, sterilized whole yellow maize kernels.[1]

-

Incubation: The inoculated maize meal is incubated at room temperature for a period sufficient for fungal growth and metabolite production (typically several weeks).[1]

Extraction and Isolation of this compound

The following workflow outlines the general procedure for extracting and purifying this compound from Aspergillus ustus cultures.

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assays

Modern evaluations of this compound's anticancer activity typically employ cell-based assays to determine its growth-inhibitory effects.

-

Cell Lines: A panel of human cancer cell lines is used (e.g., breast, colon, lung cancer lines).

-

Assay: Cell viability is assessed using methods such as the MTT, XTT, or CellTiter-Glo assays.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells.

-

Plates are incubated for a specified period (e.g., 72 hours).

-

A viability reagent is added, and the absorbance or luminescence is measured.

-

The concentration that inhibits cell growth by 50% (GI₅₀) is calculated.

-

Biological Activity and Mechanism of Action

This compound exhibits potent and selective cytotoxicity against a range of cancer cell lines. Its mechanism of action is distinct and involves metabolic activation to exert its DNA-damaging effects.[1][2]

Table 3: Cytotoxicity of this compound (GI₅₀ values)

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF7 | Breast Cancer | < 0.01 |

| HCT-15 | Colon Cancer | ~0.1 |

| SW620 | Colon Cancer | ~1 |

| HeLa | Cervical Cancer | > 10 |

| MES-SA | Uterine Sarcoma | > 100 |

Note: GI₅₀ values can vary depending on the specific assay conditions and cell line passage number.

The primary mechanism of this compound's cytotoxicity involves its bioactivation by cytochrome P450 (CYP) enzymes, particularly CYP2J2, within cancer cells.[1][3] This process is analogous to the activation of aflatoxin B₁, another mycotoxin with a similar vinyl ether moiety.[2]

Caption: Proposed mechanism of action for this compound's cytotoxicity.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ustus follows a polyketide pathway.[4] The backbone of the molecule is assembled from acetate (B1210297) units, followed by a series of enzymatic modifications, including cyclization and oxidation steps, to form the final complex xanthone structure. The study by Horak, Steyn, and Vleggaar in 1983 provided key insights into this pathway through ¹³C labeling studies.[4]

Conclusion and Future Perspectives

This compound remains a compelling natural product with significant potential for development as an anticancer agent. Its potent and selective cytotoxicity, coupled with its unique mechanism of action that leverages the metabolic activity of cancer cells, makes it an attractive candidate for further investigation. Future research should focus on elucidating the complete spectroscopic profile of this compound, optimizing its production through fermentation or synthetic approaches, and conducting preclinical studies to evaluate its in vivo efficacy and safety. A deeper understanding of its biosynthetic pathway could also open avenues for bioengineering novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. The Selectivity of this compound Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Austocystin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Austocystin D, a mycotoxin produced by Aspergillus ustus. The document summarizes its chemical properties, outlines the experimental methodologies used for its structural elucidation, and presents its mechanism of action as a pro-drug activated by cytochrome P450 enzymes.

Chemical Properties and Structure

This compound is a complex heterocyclic natural product with the molecular formula C₂₂H₂₀O₈.[1] Its structure features a furo[3',2':4,5]furo[3,2-b]xanthen-5-one core, which is a distinguishing characteristic of the austocystin family of mycotoxins. The molecule possesses two chiral centers, and its absolute stereochemistry has been determined as (3aR,12aR).[1]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₈ | PubChem |

| Molecular Weight | 412.4 g/mol | PubChem |

| IUPAC Name | (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | PubChem |

| CAS Number | 55256-53-6 | PubChem |

| Chiral Centers | C3a, C12a | - |

| Absolute Stereochemistry | (3aR, 12aR) | PubChem |

| ¹H and ¹³C NMR Data | Data not fully available in public databases. See Experimental Protocols for techniques used. | - |

| Crystallographic Data | A crystal structure for this compound has not been reported in publicly accessible databases. | - |

Experimental Protocols for Structure Elucidation

The structure of this compound was first reported by P.S. Steyn and R. Vleggaar in 1974.[2] The elucidation was a result of meticulous work involving isolation from maize meal cultures of Aspergillus ustus followed by extensive spectroscopic analysis.[2]

Isolation and Purification

-

Culture and Extraction : Aspergillus ustus was cultured on maize meal. The cultures were then extracted to isolate the austocystin metabolites.[2]

-

Chromatographic Separation : The crude extract underwent a series of chromatographic separations to yield the pure this compound.

Spectroscopic Analysis

The determination of the planar structure and the relative stereochemistry of this compound relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques.

-

¹H NMR Spectroscopy : Proton NMR was used to identify the number and connectivity of hydrogen atoms in the molecule. Techniques such as analysis of chemical shifts, spin-spin coupling constants, and benzene-induced solvent shifts were employed to deduce the substitution pattern on the aromatic and heterocyclic rings.[2]

-

Nuclear Overhauser Effect (NOE) Experiments : NOE experiments were crucial in determining the spatial proximity of protons, which helped in establishing the relative stereochemistry of the molecule.[2]

-

¹³C NMR Spectroscopy : The complete assignment of the natural-abundance ¹³C NMR spectrum of this compound was later reported in 1983, which further confirmed the carbon skeleton of the molecule.[3]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Stereochemistry

The absolute configuration of this compound is designated as (3aR,12aR).[1] This was likely determined by comparison with related compounds of known stereochemistry or through chiroptical methods such as circular dichroism, though the original publication does not specify the exact method for absolute configuration determination. The relative stereochemistry was established through NOE experiments which revealed the spatial relationships between key protons in the molecule.[2]

Mechanism of Action: A Signaling Pathway

This compound is a pro-drug that requires metabolic activation to exert its cytotoxic effects.[4] It is structurally similar to aflatoxin B₁, a known mycotoxin that is also activated by cytochrome P450 (CYP) enzymes.[4] The primary mechanism of action for this compound involves its activation by CYP enzymes, particularly CYP2J2, leading to the formation of a reactive intermediate that causes DNA damage and subsequent cell death.[5]

Experimental Protocol for In Vitro DNA Damage Assay

An in vitro DNA damage assay was performed to confirm that this compound causes direct DNA damage upon activation by CYP enzymes.[4]

-

Reaction Mixture : Supercoiled plasmid DNA was incubated at 37°C with this compound in the presence or absence of human liver microsomes (a source of CYP enzymes) and an NADPH regenerating system.[4]

-

Incubation : The reaction was allowed to proceed for a set period, during which the activated this compound could interact with the plasmid DNA.[4]

-

DNA Purification : The reaction was stopped, and the plasmid DNA was purified from the reaction mixture.

-

Gel Electrophoresis : The purified DNA was analyzed by agarose (B213101) gel electrophoresis. Nicking of the supercoiled plasmid DNA by the activated this compound results in a relaxed circular form, which migrates differently on the gel, allowing for the visualization of DNA damage.[4]

The signaling pathway for the activation and mechanism of action of this compound is depicted below.

References

- 1. Furo[3,2-b]furan-2,5-dione | C6H2O4 | CID 67974530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Austocystins. Six novel dihydrofuro[3′,2′:4,5]furo[3,2-b]xanthenones from Aspergillus ustus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Selectivity of this compound Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

An In-depth Technical Guide to the Austocystin D Biosynthetic Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austocystin D, a mycotoxin produced by fungi of the genus Aspergillus, notably Aspergillus ustus, has garnered significant interest in the scientific community. This interest stems from its structural similarity to the potent carcinogen aflatoxin B1 and its demonstrated cytotoxic activities, which are dependent on metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] Despite its biological significance, the complete biosynthetic pathway of this compound in its producing fungi remains to be fully elucidated. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing upon genomic data, comparative bioinformatics, and established principles of fungal secondary metabolism. While the definitive biosynthetic gene cluster (BGC) has yet to be experimentally verified, this document provides a comprehensive overview of the predicted genetic basis, the proposed enzymatic steps, and the experimental methodologies required to fully characterize this intriguing pathway.

Introduction: The Austocystin Family of Mycotoxins

The austocystins are a group of related fungal secondary metabolites characterized by a dihydrofuro[3',2':4,5]furo[3,2-b]xanthen-5-one core structure.[6] this compound is a prominent member of this family and has been the subject of numerous toxicological studies. These studies have revealed that its cytotoxicity is linked to its metabolic activation, a process that mirrors the activation of aflatoxin B1.[1][2][3][4][5] Understanding the biosynthesis of this compound is crucial for several reasons: it can provide insights into the evolution of mycotoxin biosynthesis, offer strategies for controlling its production in food and feed, and potentially be harnessed for the production of novel bioactive compounds through metabolic engineering.

The Genomic Foundation: Predicted Biosynthetic Gene Cluster in Aspergillus ustus

The advent of fungal genomics has revolutionized the study of secondary metabolism. A key study by Pi et al. (2015) sequenced the genome of Aspergillus ustus 3.3904 and identified 52 putative secondary metabolite biosynthetic gene clusters (BGCs).[7][8][9][10] It is highly probable that one of these 52 BGCs is responsible for the production of this compound.

Based on the chemical structure of this compound, a xanthone (B1684191) derivative, its biosynthesis is predicted to originate from a polyketide pathway. Therefore, the this compound BGC is expected to contain a gene encoding a polyketide synthase (PKS) as its core enzyme. In addition to the PKS, the cluster would likely harbor genes for various tailoring enzymes, such as:

-

Oxygenases (e.g., cytochrome P450 monooxygenases or flavin-dependent monooxygenases): Required for the oxidative cyclization of the polyketide chain to form the xanthone core and other hydroxylation steps.

-

Methyltransferases: Responsible for the methylation of hydroxyl groups.

-

Acyltransferases: Involved in the transfer of acyl groups.

-

Transcription factors: To regulate the expression of the genes within the cluster.

-

Transporters: For the export of the final product or intermediates out of the cell.

While the exact cluster has not been experimentally confirmed, comparative genomic analyses with known xanthone biosynthetic pathways in other fungi, such as the shamixanthone (B1255159) pathway in Aspergillus nidulans, can provide valuable clues for its identification among the 52 predicted clusters in A. ustus.[11][12]

Proposed Biosynthetic Pathway of this compound

Based on the principles of fungal polyketide and xanthone biosynthesis, a plausible pathway for this compound can be proposed. The following diagram illustrates the key hypothetical steps, starting from the assembly of the polyketide chain to the final modifications leading to this compound.

Pathway Description:

-

Polyketide Chain Assembly: The biosynthesis is initiated by a Type I iterative polyketide synthase (PKS) that utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a polyketide chain.

-

Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions, likely involving oxygenases, to form a stable anthraquinone intermediate, such as an emodin-like compound.

-

Xanthone Formation: A key step in the pathway is the oxidative rearrangement of the anthraquinone intermediate to form the characteristic xanthone scaffold. This transformation is likely catalyzed by a monooxygenase or a hydrolase.

-

Tailoring Reactions: The xanthone core then undergoes a series of modifications by tailoring enzymes. These can include prenylation, hydroxylation, and other reactions that add to the structural diversity of the austocystin family.

-

Final Assembly: The final steps involve further tailoring, such as methylation and the formation of the dihydrofuran ring system, to yield this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics or production titers linked to specific gene expression levels, for the this compound biosynthetic pathway. The acquisition of such data will be a critical step in fully understanding and potentially manipulating this pathway. The following table outlines the types of quantitative data that are needed and the experimental approaches to obtain them.

| Data Type | Description | Experimental Approach |

| Gene Expression Levels | Relative or absolute transcript levels of the genes within the BGC under different culture conditions. | Quantitative real-time PCR (qRT-PCR), RNA-sequencing (RNA-Seq). |

| Protein Expression Levels | Abundance of the biosynthetic enzymes. | Western blotting, proteomics (e.g., LC-MS/MS). |

| Enzyme Kinetics | Michaelis-Menten constants (Km), turnover numbers (kcat) for the biosynthetic enzymes. | In vitro enzyme assays with purified enzymes and substrates. |

| Metabolite Titers | Concentration of this compound and its intermediates in culture extracts. | High-performance liquid chromatography (HPLC), Liquid chromatography-mass spectrometry (LC-MS). |

| Precursor Incorporation | Efficiency of incorporation of labeled precursors (e.g., 13C-acetate) into this compound. | Isotope labeling experiments followed by NMR or MS analysis. |

Experimental Protocols

The full characterization of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Workflow for Connecting a Gene Cluster to this compound Production:

Detailed Methodologies:

-

Gene Knockout via Homologous Recombination:

-

Construct Design: A deletion cassette is designed to replace the target gene (e.g., the core PKS gene) with a selectable marker (e.g., hygromycin resistance). The cassette contains flanking regions homologous to the upstream and downstream sequences of the target gene.

-

Cassette Amplification: The deletion cassette is assembled using fusion PCR.

-

Protoplast Transformation: Protoplasts of A. ustus are generated by enzymatic digestion of the fungal cell wall. The deletion cassette is then introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformed protoplasts are plated on selective media containing the appropriate antibiotic. Resistant colonies are screened by PCR to confirm the correct integration of the deletion cassette and the absence of the target gene.

-

Metabolite Analysis: The wild-type and mutant strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by LC-MS to compare their metabolite profiles. The absence of this compound in the mutant strain confirms the involvement of the knocked-out gene in its biosynthesis.

-

-

Heterologous Expression:

-

Cluster Cloning: The entire candidate BGC is cloned from the genomic DNA of A. ustus. This can be achieved through a variety of methods, including PCR amplification of overlapping fragments followed by Gibson assembly or yeast-based homologous recombination.

-

Vector Construction: The cloned BGC is inserted into a fungal expression vector suitable for the chosen heterologous host (e.g., Aspergillus nidulans). The vector should contain a selectable marker and elements for stable integration into the host genome.

-

Host Transformation: The expression vector is transformed into the heterologous host using established protocols (e.g., protoplast transformation).

-

Expression and Analysis: The transformed host is cultured, and the expression of the BGC genes is induced if necessary. The culture extract is then analyzed by LC-MS for the production of this compound.

-

Characterization of Biosynthetic Enzymes

-

Enzyme Purification:

-

Heterologous Expression: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)), and protein expression is induced.

-

Cell Lysis and Chromatography: The cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

-

-

In Vitro Enzyme Assays:

-

Reaction Setup: The purified enzyme is incubated with its predicted substrate(s) in an appropriate buffer at an optimal temperature and pH.

-

Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product.

-

Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, the kinetic parameters (Km and kcat) of the enzyme can be determined.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in fungi remains an intriguing area of research. While genomic data from Aspergillus ustus has provided a roadmap for identifying the responsible biosynthetic gene cluster, definitive experimental validation is still required. The methodologies outlined in this guide provide a clear path forward for researchers to:

-

Identify and characterize the complete this compound biosynthetic gene cluster.

-

Elucidate the function of each enzyme in the pathway.

-

Isolate and structurally characterize the biosynthetic intermediates.

-

Quantify the flux through the pathway and identify rate-limiting steps.

A thorough understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of fungal secondary metabolism but also open up new avenues for biotechnological applications. These include the development of strategies to mitigate mycotoxin contamination, the engineering of fungal strains for enhanced production of austocystins for pharmacological studies, and the generation of novel bioactive compounds through combinatorial biosynthesis. The convergence of genomics, molecular biology, and analytical chemistry will be instrumental in unraveling the complexities of this fascinating pathway.

References

- 1. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Pigment biosynthesis pathway in Aspergillus ustus: a comprehensive analysis combining transcriptomics and chemical intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]

- 9. [PDF] A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative genomics reveals high biological diversity and specific adaptations in the industrially and medically important fungal genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [kuscholarworks.ku.edu]

The Biological Nexus of Austocystin D Analogs: A Technical Guide to Their Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of Austocystin D and its natural analogs. This compound, a mycotoxin produced by certain species of Aspergillus, has garnered significant interest for its potent and selective cytotoxic effects against cancer cells.[1][2][3] This document consolidates key quantitative data, detailed experimental methodologies, and elucidates the underlying signaling pathways to serve as a comprehensive resource for ongoing research and drug development efforts.

Core Biological Activity: A Tale of Bioactivation

The primary mechanism underpinning the cytotoxic and antitumor properties of this compound is its metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][4] This bioactivation is a critical determinant of its cell-line-specific activity, with cancer cells expressing higher levels of particular CYP isoforms exhibiting greater sensitivity.[1][5]

Structurally similar to the well-characterized carcinogen aflatoxin B1, this compound possesses a vinyl ether moiety that is a substrate for CYP-mediated epoxidation.[2][3] The resulting reactive epoxide is a potent electrophile that can form adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3] The specific isozyme, CYP2J2, has been identified as playing a crucial role in this activation process.[5][6] Inhibition of CYP activity, for instance with ketoconazole, abrogates the cytotoxic effects of this compound, underscoring the necessity of this metabolic step.[1][2]

A key structural feature for this activity is the carbon-carbon double bond in the vinyl ether moiety. Reduction of this bond to a single bond, as seen in dihydro-austocystin D, results in a loss of cytotoxic activity, as the molecule can no longer be epoxidized by CYP enzymes.[3]

Quantitative Biological Data

The following tables summarize the reported biological activities of this compound and its natural analogs.

Table 1: Cytotoxic Activity of Austocystin Analogs against MCF-7 Human Breast Cancer Cells

| Compound | IC50 (µM)[7] |

| Compound 10 | 3.9[7] |

| 1″-hydroxy this compound (11) | 1.3[7] |

| Compound 12 | 0.46[7] |

| Compound 14 | 2.3[7] |

Table 2: Immunosuppressive Activity of Austocystin Analogs

| Compound | Target | IC50 (µM)[7] |

| Compound 5 | ConA-induced T cell proliferation | 1.1[7] |

| Compound 9 | ConA-induced T cell proliferation | 1.0[7] |

| 1″-hydroxy this compound (11) | ConA-induced T cell proliferation | 0.93[7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to cytotoxicity.

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

This diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound analogs.

Caption: A generalized workflow for determining the cytotoxicity of compounds.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for assessing cell viability in response to chemical compounds.

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., MCF-7).

-

Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound analog in sterile DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

-

-

MTT Assay:

-

After a 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

In-Cell Western Assay for Histone H2AX Phosphorylation (γ-H2AX)

This method allows for the quantification of DNA double-strand breaks by detecting the phosphorylation of histone H2AX.

-

Cell Treatment and Fixation:

-

Seed cells in a 96-well plate and treat with this compound analogs as described for the cytotoxicity assay, typically for a shorter duration (e.g., 4-24 hours).

-

Aspirate the medium and fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the cells with a primary antibody against phospho-Histone H2AX (Ser139) overnight at 4°C.

-

Wash the cells three times with TBST.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with TBST.

-

-

Data Acquisition:

-

Scan the plate using a fluorescence imaging system to quantify the fluorescence intensity in each well.

-

Normalize the signal to the cell number, which can be determined by counterstaining with a DNA dye like DAPI.

-

In Vitro DNA Damage Assay

This assay directly assesses the ability of activated this compound to cause DNA strand breaks using plasmid DNA.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing plasmid DNA (e.g., pBR322), human liver microsomes (as a source of CYP enzymes), and an NADPH-regenerating system in a suitable buffer.

-

Add the this compound analog to the reaction mixture at various concentrations.

-

-

Incubation and DNA Extraction:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and purify the plasmid DNA from the mixture using a standard plasmid purification kit.

-

-

Agarose (B213101) Gel Electrophoresis:

-

Resolve the purified plasmid DNA on a 1% agarose gel.

-

Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide.

-

The conversion of the supercoiled form of the plasmid to the relaxed or linear form indicates the presence of single-strand or double-strand breaks, respectively.

-

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.

-

Incubation with Human Liver Microsomes:

-

Pre-incubate human liver microsomes with a known CYP substrate (e.g., midazolam for CYP3A4) and the test compound (this compound analog) in a buffer at 37°C.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

-

Metabolite Quantification:

-

After a defined incubation period, terminate the reaction.

-

Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

-

IC50 Determination:

-

Calculate the percentage of inhibition of metabolite formation at different concentrations of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ketoconazole is often used as a positive control inhibitor for CYP3A4.[4]

-

References

- 1. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Selectivity of this compound Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. Asperustins A-J: Austocystins with Immunosuppressive and Cytotoxic Activities from Aspergillus ustus NRRL 5856 - PubMed [pubmed.ncbi.nlm.nih.gov]

Austocystin D: A Technical Guide to its Mechanism of Action via Cytochrome P450 Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a mycotoxin originally isolated from Aspergillus, has garnered significant interest in the field of oncology due to its potent and selective cytotoxic activity against cancer cells.[1] Notably, its efficacy extends to cell lines exhibiting multidrug resistance, a major hurdle in cancer chemotherapy.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its bioactivation by cytochrome P450 (CYP) enzymes, a critical step for its cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action to inform further research and therapeutic development.

Core Mechanism: Bioactivation by Cytochrome P450

The cytotoxicity of this compound is not inherent to the parent molecule but is instead a consequence of its metabolic activation by intracellular cytochrome P450 enzymes.[1][3] This positions this compound as a pro-drug, where its therapeutic activity is contingent on its biotransformation within the target cancer cells.

The Role of CYP2J2

Recent research has identified Cytochrome P450 2J2 (CYP2J2) as a key enzyme responsible for the metabolic activation of this compound.[4][5] A strong positive correlation has been observed between the expression levels of CYP2J2 in various cancer cell lines and their sensitivity to this compound.[1] Cancer cells with higher endogenous expression of CYP2J2 are significantly more susceptible to the cytotoxic effects of this compound.[4][5] Conversely, depletion of CYP2J2 has been shown to alleviate sensitivity to the compound.[4] This selective activation by a specific CYP isoform presents a potential therapeutic window, targeting tumors with high CYP2J2 expression.

Proposed Metabolic Activation Pathway

The proposed mechanism of this compound activation mirrors that of another well-known mycotoxin, aflatoxin B1.[1] The key structural feature of this compound for its bioactivation is the presence of a vinyl ether moiety.[2] It is hypothesized that CYP2J2 catalyzes the epoxidation of this vinyl ether, generating a highly reactive epoxide intermediate.[1] This electrophilic epoxide can then form covalent adducts with nucleophilic macromolecules within the cell, most notably DNA.[1][2]

Consequence of Activation: DNA Damage and Cell Death

The formation of this compound-DNA adducts leads to significant DNA damage, triggering a cellular DNA damage response (DDR).[1][4] A key indicator of this response is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX.[1] Increased levels of γ-H2AX are observed in cancer cells treated with this compound, confirming the induction of DNA double-strand breaks.[1][4] If the DNA damage is extensive and irreparable, the DDR signaling cascade ultimately leads to the induction of apoptosis, or programmed cell death, resulting in the observed cytotoxicity.[2]

Quantitative Data Summary

The selective cytotoxicity of this compound is evident from the wide range of GI50 (concentration for 50% growth inhibition) values across different cancer cell lines, which correlates with the expression of CYP2J2.

| Cell Line | Cancer Type | GI50 (µM) of this compound | Relative CYP2J2 mRNA Expression |

| NCI-H23 | Non-small cell lung | 0.003 | High |

| HOP-62 | Non-small cell lung | 0.004 | High |

| OVCAR-3 | Ovarian | 0.005 | High |

| SF-295 | Glioblastoma | 0.007 | High |

| UO-31 | Renal | 0.008 | High |

| NCI-H522 | Non-small cell lung | 0.012 | Moderate |

| 786-0 | Renal | 0.015 | Moderate |

| OVCAR-4 | Ovarian | 0.018 | Moderate |

| A498 | Renal | 0.025 | Moderate |

| HS 578T | Breast | 0.033 | Moderate |

| HCT-15 | Colon | >1 | Low |

| HCT-116 | Colon | >1 | Low |

| HT29 | Colon | >1 | Low |

| KM12 | Colon | >1 | Low |

| SW-620 | Colon | >1 | Low |

Table 1: Correlation of this compound GI50 Values with Relative CYP2J2 mRNA Expression in a Panel of 39 Human Cancer Cell Lines (JFCR39). Data compiled from Kojima et al. (2024).[1] Note: This is a representative subset of the full JFCR39 panel for illustrative purposes.

As of the latest literature review, specific kinetic parameters (Km and Vmax) for the metabolism of this compound by CYP2J2 have not been published. The determination of these parameters would be a crucial next step in fully characterizing the bioactivation process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (Growth Inhibition - GI50)

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth in a given cell line.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8), MTT, or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 20 µL of 5 mg/mL MTT and incubate for 4 hours, followed by solubilization of the formazan (B1609692) crystals with 100 µL of DMSO.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8 and WST-1, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro DNA Damage Assay

This assay directly assesses the ability of this compound to cause DNA strand breaks in the presence of a CYP enzyme source.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Human liver microsomes or recombinant CYP2J2

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and this compound at the desired concentration.

-

In separate tubes, prepare complete reaction mixtures with the addition of human liver microsomes (e.g., 1 mg/mL) and the NADPH regenerating system.

-

Prepare control reactions: plasmid only, plasmid + this compound (no microsomes/NADPH), plasmid + microsomes/NADPH (no this compound).

-

Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel in TAE buffer.

-

Perform gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, open-circular/nicked, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and nicked DNA bands to determine the extent of DNA damage. An increase in the proportion of nicked DNA indicates DNA strand breaks.

Western Blot for Phosphorylated Histone H2AX (γ-H2AX)

This protocol is used to detect the induction of DNA double-strand breaks in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against γ-H2AX (Ser139)

-

Primary antibody for a loading control (e.g., β-actin or total H2AX)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with this compound at various concentrations and for different time points. Include an untreated control.

-

Harvest the cells and lyse them in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against γ-H2AX overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative increase in γ-H2AX levels.

Experimental Workflow and Logical Relationships

Conclusion

This compound is a promising anti-cancer agent whose mechanism of action is critically dependent on its bioactivation by cytochrome P450 enzymes, with CYP2J2 being a key player. This selective activation in cancer cells with high CYP2J2 expression leads to DNA damage and subsequent apoptosis. The information presented in this technical guide, including the quantitative data and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further investigate and potentially exploit this unique mechanism for the development of novel cancer therapeutics. Future work should focus on determining the kinetic parameters of this compound metabolism by CYP2J2 and exploring the therapeutic potential of targeting CYP2J2-overexpressing tumors with this compound.

References

- 1. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of CYP2J2 in the Metabolic Activation of Austocystin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austocystin D, a mycotoxin produced by fungi, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] Its potency is particularly significant in cells that exhibit multidrug resistance, suggesting a mechanism of action independent of common drug efflux pumps.[1][2] Early research indicated that this compound's cytotoxicity is dependent on metabolic activation by cytochrome P450 (CYP) enzymes, which convert the compound into a DNA-damaging agent.[3][4] Structurally similar to the well-known carcinogen aflatoxin B1, it was hypothesized that this compound is bioactivated through a similar CYP-mediated oxidative process.[2][4] This guide provides an in-depth examination of the pivotal role of a specific cytochrome P450 isozyme, CYP2J2, in the metabolic activation of this compound and the subsequent induction of cellular toxicity. Recent studies have pinpointed CYP2J2 as the critical enzyme responsible for this bioactivation, opening new avenues for targeted cancer therapy.[5][6]

CYP2J2: The Key Mediator of this compound Cytotoxicity

Comprehensive analyses have established a direct and crucial link between CYP2J2 expression and cellular sensitivity to this compound.[5] This connection is not coincidental; rather, CYP2J2 is required for this compound to exert its cytotoxic effects.[5]

Correlation between CYP2J2 Expression and this compound Sensitivity

A strong positive correlation exists between the expression level of CYP2J2 and the sensitivity of various cancer cell lines to this compound.[5][7] For instance, U-2 OS osteosarcoma cells, which have high endogenous levels of CYP2J2, are significantly more sensitive to this compound compared to HOS cells, which express lower levels of the enzyme.[1] This differential sensitivity highlights that the cytotoxic efficacy of this compound is intrinsically linked to the cellular capacity for its metabolic activation, a function predominantly carried out by CYP2J2.[5]

Impact of CYP2J2 Depletion and Overexpression

Genetic manipulation of CYP2J2 levels has provided definitive evidence of its role in this compound-induced toxicity.

-

CYP2J2 Depletion: The suppression of CYP2J2 expression in sensitive cancer cell lines leads to a marked reduction in their sensitivity to this compound.[5][7] This depletion also mitigates the extent of DNA damage typically induced by the compound.[5][6]

-

CYP2J2 Overexpression: Conversely, the overexpression of CYP2J2 in cells with low endogenous expression renders them highly sensitive to this compound.[2][5] This increased sensitivity is accompanied by a significant enhancement in DNA damage upon treatment with the compound.[5][7]

These findings collectively confirm that CYP2J2 is the primary enzyme responsible for the metabolic activation of this compound, which in turn leads to its cytotoxic and genotoxic effects.[5][6]

Proposed Mechanism of Metabolic Activation and Cytotoxicity

The proposed mechanism for the bioactivation of this compound by CYP2J2 mirrors that of aflatoxin B1.[2][8] The key steps are outlined below:

-

Oxygenation: CYP2J2 catalyzes the oxygenation of the vinyl ether moiety of the this compound molecule.[2][5] This reaction is believed to form a highly reactive epoxide intermediate. The essentiality of the carbon-carbon double bond in the vinyl ether is demonstrated by the fact that its reduction to a single bond in dihydro-austocystin D results in a loss of cytotoxic activity.[2][5]

-

DNA Adduct Formation: The reactive metabolite, likely an epoxide, can then form covalent adducts with DNA.[2][5]

-

Induction of DNA Damage: These bulky DNA adducts trigger a DNA damage response, characterized by the phosphorylation of histone H2AX (γ-H2AX) and replication protein A (RPA).[3][5] This, in turn, can lead to the stalling of replication forks, the creation of single- and double-strand breaks, and the activation of downstream signaling cascades involving kinases like CHK1.[2][3][5]

-

Cell Growth Inhibition and Cytotoxicity: The accumulation of extensive DNA damage ultimately results in the inhibition of cell proliferation and the induction of cell death.[2][5]

This proposed pathway underscores a targeted mechanism where the presence of CYP2J2 dictates the conversion of a relatively inert prodrug (this compound) into a potent cytotoxic agent.

Quantitative Data on CYP2J2-Mediated Effects

The following tables summarize key quantitative findings from studies investigating the role of CYP2J2 in this compound cytotoxicity.

Table 1: Effect of CYP2J2 Suppression on this compound Cytotoxicity

| Cell Line | Condition | This compound Concentration | % Cell Viability (Relative to Control) | Reference |

|---|---|---|---|---|

| U-2 OS | Control (sgAAVS1) | 40 nM | ~20% | [7] |

| U-2 OS | CYP2J2 Knockout (sgCYP2J2) | 40 nM | ~80% | [7] |

Data are approximated from graphical representations in the source.

Table 2: Effect of CYP2J2 Overexpression on this compound-Induced DNA Damage

| Cell Line | Condition | This compound Concentration | % of γ-H2AX Positive Cells | Reference |

|---|---|---|---|---|

| HOS | Empty Vector | 0.5 nM | ~10% | [7] |

| HOS | CYP2J2 Overexpression | 0.5 nM | ~50% | [7] |

| U-2 OS | Empty Vector | 0.5 nM | ~40% | [7] |

| U-2 OS | CYP2J2 Overexpression | 0.5 nM | ~80% | [7] |

Data are approximated from graphical representations in the source.

Regulation of CYP2J2 Activity and Expression

The functional activity of CYP enzymes and their expression levels are critical determinants of this compound's efficacy. Genetic screens have identified several key regulators:

-

CYP Oxidoreductase (POR) and Progesterone Receptor Membrane Component 1 (PGRMC1): Both POR, an electron donor essential for CYP-mediated reactions, and PGRMC1 have been identified as positive regulators of CYP activity.[5][6] Their presence is crucial for the efficient metabolic activation of this compound by CYP2J2.

-

Lysine Acetyltransferase 7 (KAT7): This histone acetyltransferase has been shown to be a transcriptional activator of CYP2J2.[5][6] KAT7 directly promotes the transcription of the CYP2J2 gene, potentially contributing to its elevated expression in certain cancer cells.[5]

Experimental Protocols

This section details the key experimental methodologies used to elucidate the role of CYP2J2 in this compound activation.

Cell Culture and Viability Assays

-

Cell Lines: Human osteosarcoma cell lines (e.g., U-2 OS, HOS, SaOS-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[7]

-

Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8), which measures mitochondrial dehydrogenase activity. Absorbance is read at 450 nm, and the 50% growth inhibition (GI₅₀) values are calculated.[7]

Genetic Manipulation of CYP2J2

-

Gene Knockout (CRISPR-Cas9): U-2 OS cells stably expressing Cas9 are transduced with lentiviruses carrying single-guide RNAs (sgRNAs) targeting different exons of the CYP2J2 gene or a control locus (e.g., AAVS1). Following selection, successful knockout is confirmed by quantitative real-time PCR (qRT-PCR) of CYP2J2 mRNA levels.[7]

-

Gene Overexpression: A retroviral vector containing the human CYP2J2 cDNA is transduced into cell lines with low endogenous CYP2J2 expression (e.g., HOS). Control cells are transduced with an empty vector. Successful overexpression is confirmed by qRT-PCR and Western blot analysis.[7]

DNA Damage Detection

-

Immunofluorescence for γ-H2AX: Cells are grown on coverslips, treated with this compound for 24 hours, and then fixed with 4% paraformaldehyde. After permeabilization with Triton X-100, cells are incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with Hoechst 33342. Images are captured using a fluorescence microscope, and the percentage of γ-H2AX-positive cells is quantified.[7]

-

Western Blotting: Whole-cell extracts from treated and untreated cells are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against γ-H2AX, phosphorylated CHK1, and phosphorylated RPA32. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[3]

Conclusion and Future Directions

The evidence strongly indicates that CYP2J2 is the key enzyme responsible for the metabolic activation of this compound.[5][6] This bioactivation, which likely proceeds through the formation of a reactive epoxide, leads to significant DNA damage and subsequent cytotoxicity in cancer cells.[2][5] The sensitivity of cancer cells to this compound is directly correlated with their CYP2J2 expression levels, a finding that has profound implications for drug development.[5]

These findings position this compound as a potential therapeutic prodrug for cancers characterized by high levels of CYP2J2 expression.[7] Future research should focus on:

-

Definitive Metabolite Identification: Precisely identifying the structure of the reactive metabolite(s) formed by CYP2J2.

-

In Vivo Studies: Validating the efficacy and selectivity of this compound in preclinical cancer models with varying CYP2J2 expression.

-

Biomarker Development: Establishing CYP2J2 expression as a predictive biomarker to select patients who would most likely benefit from this compound-based therapies.

The targeted activation of this compound by CYP2J2 provides a compelling strategy for developing novel anticancer agents with enhanced selectivity and efficacy.

References

- 1. news-medical.net [news-medical.net]

- 2. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Selectivity of this compound Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Austocystin D: A Technical Whitepaper on its Potential as a Targeted Anticancer Therapeutic Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Austocystin D, a natural mycotoxin, has emerged as a promising anticancer agent with a unique mechanism of action that confers high selectivity for specific cancer cells. This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and providing key experimental protocols. This compound functions as a prodrug, activated by cytochrome P450 (CYP) enzymes, particularly CYP2J2, which are overexpressed in certain tumors. This selective activation leads to DNA damage and subsequent cell death, offering a potential therapeutic window for cancers that are otherwise resistant to standard chemotherapies, including those overexpressing multidrug resistance transporters. This document aims to provide a comprehensive resource for researchers and developers interested in the therapeutic potential of this compound.

Introduction

Chemoresistance remains a significant hurdle in oncology, often driven by the overexpression of ATP-binding cassette (ABC) transporters like MDR1 (P-glycoprotein).[1] The discovery of agents that can bypass or exploit these resistance mechanisms is of paramount importance. This compound, a fungal-derived natural product, has garnered interest for its potent cytotoxicity against cancer cells, including those that overexpress MDR1.[1][2][3] Initially, its selectivity for MDR1-expressing cells was a key focus, but subsequent research has revealed a more nuanced mechanism of action rooted in cell-line-specific metabolic activation.[1][2] This whitepaper will delve into the molecular mechanism, preclinical efficacy, and methodologies used to evaluate this compound as a potential anticancer therapeutic.

Mechanism of Action: CYP450-Mediated Bioactivation and DNA Damage

The anticancer activity of this compound is not inherent but is a result of its conversion into a cytotoxic metabolite by intracellular enzymes.[1][4] This bioactivation is central to its selectivity.

2.1 Role of Cytochrome P450 Enzymes

Structurally similar to aflatoxin B1, this compound possesses a vinyl ether moiety that is a substrate for epoxidation by cytochrome P450 (CYP) enzymes.[2] The resulting reactive epoxide metabolite readily forms adducts with DNA, inducing significant DNA damage.[2][4] The selectivity of this compound's cytotoxicity is therefore not primarily dependent on MDR1 expression but rather on the expression levels of specific CYP enzymes within the cancer cells.[1][3]

2.2 CYP2J2 as the Key Activating Enzyme

Extensive correlation analyses between drug sensitivity and gene expression across numerous cancer cell lines have identified CYP2J2 as the principal enzyme responsible for this compound activation.[4][5] Cancer cells with higher endogenous expression of CYP2J2 exhibit significantly greater sensitivity to this compound.[4][5] Conversely, depletion of CYP2J2 alleviates this sensitivity, while its overexpression enhances the compound's cytotoxic effects.[4] This dependency establishes CYP2J2 as a potential biomarker for predicting tumor response to this compound therapy.

2.3 Induction of the DNA Damage Response (DDR)

The DNA adducts formed by activated this compound trigger a robust DNA Damage Response (DDR). A key event in this response is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, a sensitive marker of DNA double-strand breaks.[2] This initial signal leads to the activation of downstream checkpoint kinases, such as CHK1, and phosphorylation of other DDR proteins like RPA32, ultimately culminating in cell growth inhibition and apoptosis.[4] The level of γ-H2AX induction in treated cells directly correlates with the cytotoxic potency of this compound.[2]

Preclinical In Vitro Studies

This compound has demonstrated potent and highly selective cytotoxicity against a range of human cancer cell lines in vitro.

Cytotoxicity Data

The growth inhibition potential of this compound has been quantified across multiple cell lines. The 50% growth inhibition (GI₅₀) values highlight a remarkable selectivity, with over 10,000-fold difference between the most and least sensitive lines.[2][6]

| Cell Line | Tissue of Origin | 72-hour GI₅₀ (nM) | Reference |

| MCF7 | Breast Carcinoma | 6 | [2] |

| HeLa | Cervical Carcinoma | 8 | [2] |

| HUVEC | Normal Endothelial | 9 | [2] |

| SW620 | Colon Adenocarcinoma | 27 | [2] |

| HCT-15 | Colon Adenocarcinoma | 42 | [2] |

| MCF10A | Normal Breast Epithelial | 3513 | [2] |

| MES-SA/MX2 | Uterine Sarcoma | 3358 | [2] |

| MES-SA | Uterine Sarcoma | >10,000 | [2][6] |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Normal Cell Lines.

Preclinical In Vivo Studies

The anticancer potential of this compound has been validated in animal models, demonstrating its ability to inhibit tumor growth in a live system.

Xenograft Models

Human Colon Carcinoma LS174T: Early in vivo studies showed that this compound was active against the human colon carcinoma cell line LS174T, inhibiting its growth when subcutaneously implanted in nude mice.[1][2][3] Specific quantitative data on the percentage of tumor growth inhibition and dosing regimens from these initial studies are not readily available in the cited literature.

Human Colon Carcinoma HT-29: More recent studies have explored advanced drug delivery systems. This compound encapsulated in liposomes (AD-Ls) showed a more effective control of HT-29 tumor growth in animal models compared to the free drug solution.[7] This liposomal formulation also improved the pharmacokinetic profile of the drug, suggesting that advanced formulations could enhance therapeutic efficacy.[7]

| Animal Model | Cancer Cell Line | Formulation | Outcome | Reference |

| Nude Mice | LS174T (Colon) | Not Specified | Inhibited tumor growth | [1][2][3] |

| Not Specified | HT-29 (Colon) | Liposomal | More effective tumor growth control than free drug | [7] |

Table 2: Summary of In Vivo Efficacy of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key assays used to characterize the anticancer activity of this compound.

Cell Viability Assay (CellTiter-Blue®)

This assay measures the conversion of the redox dye resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,500 to 10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 1000x stock of this compound in 100% DMSO. Perform 3-fold serial dilutions in DMSO.

-

Treatment: Dilute the compound stocks 1:100 in culture medium, and then add 1:10 to the cell plates for a final DMSO concentration of 0.1%. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well containing 100 µL of medium.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculation: Determine GI₅₀ values relative to DMSO controls at 0 hours (0% growth) and 72 hours (100% growth).[2]

In-Cell Western Assay for γ-H2AX

This immunocytochemical assay quantifies the levels of phosphorylated H2AX directly in cell plates.

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time (e.g., 1-4 hours).

-

Fixation: Remove the medium and add 150 µL of 4% formaldehyde (B43269) in PBS to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash wells twice with PBS. Add 150 µL of 0.1% Triton X-100 in PBS and incubate for 20 minutes.

-

Blocking: Wash wells twice with PBS. Add 150 µL of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1 hour at room temperature.

-

Primary Antibody: Remove blocking buffer and add the primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer. Incubate overnight at 4°C.

-

Washing: Wash wells three times with PBS containing 0.1% Tween-20.

-

Secondary Antibody: Add an appropriate near-infrared fluorescently-labeled secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Detection: Wash wells three times. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the signal is used for quantification.

Western Blot for DDR Proteins

This protocol is for detecting proteins like γ-H2AX, phospho-CHK1, and phospho-RPA32 in cell lysates.

-

Cell Culture and Lysis: Culture cells to 70-80% confluency, treat with this compound, and wash with cold PBS. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein amounts (20-40 µg per sample), add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γ-H2AX, anti-pCHK1) diluted in TBST overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-linked secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in this document.

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound in susceptible cancer cells.

Experimental Workflow for In Vitro Screening

Caption: Workflow for evaluating this compound cytotoxicity and mechanism of action.

Conclusion and Future Directions

This compound represents a compelling prodrug candidate for cancer therapy, distinguished by its novel mechanism of selective bioactivation in tumors overexpressing CYP2J2. This intrinsic tumor-targeting property minimizes effects on normal tissues with low CYP2J2 expression and provides a clear patient selection biomarker. Preclinical data confirm its potent in vitro cytotoxicity and in vivo tumor growth inhibition.

Future research should focus on:

-

Comprehensive In Vivo Studies: Conducting detailed pharmacokinetic, pharmacodynamic, and toxicology studies in relevant animal models to establish a therapeutic window and optimal dosing schedules.

-

Biomarker Development: Validating CYP2J2 expression as a predictive biomarker in patient-derived xenografts and clinical samples.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anticancer agents, particularly those that might be susceptible to MDR1-mediated efflux.

-

Formulation Optimization: Further development of drug delivery systems, such as liposomes, to improve the solubility, stability, and tumor-targeting of this compound.

The unique mechanism of this compound positions it as a promising therapeutic strategy, particularly for chemoresistant cancers. Continued investigation is warranted to translate these preclinical findings into clinical benefits.

References

- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.jp]

- 2. researchgate.net [researchgate.net]

- 3. The Selectivity of this compound Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Blue® Cell Viability Assay Protocol [promega.de]

- 5. ebiotrade.com [ebiotrade.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochrome P450 2J2 is required for the natural compound this compound to elicit cancer cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Austocystin D: A Technical Guide to its Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Austocystin D molecular target identification studies. This compound, a natural product initially recognized for its potent cytotoxic effects, has undergone a fascinating journey of scientific inquiry, leading to the elucidation of its unique mechanism of action. This document provides a comprehensive overview of the key findings, experimental methodologies, and the elucidated signaling pathways, presenting a valuable resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a prodrug that exerts its cytotoxic effects through a bioactivation process mediated by specific cytochrome P450 (CYP) enzymes. The primary molecular target of the activated this compound is DNA. The initial hypothesis of its selectivity for cancer cells overexpressing the multidrug resistance transporter MDR1 has been revised. Instead, the selective cytotoxicity of this compound is now understood to be a consequence of differential expression of activating CYP enzymes in cancer cells, particularly CYP2J2. This guide will detail the evidence supporting this mechanism, from initial cytotoxicity screenings to the identification of the key enzymatic players and the resultant DNA damage response pathway.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxicity of this compound has been evaluated across a range of human cancer cell lines. The growth inhibition (GI50) values demonstrate a remarkable selectivity, with some cell lines exhibiting sensitivity in the nanomolar range, while others remain resistant even at high concentrations. This differential sensitivity is a cornerstone of the molecular target identification studies.

Table 1: this compound Growth Inhibition (GI50) Data in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | GI50 (nM) |

| MCF7 | Breast | < 10 |

| HCT-15 | Colon | < 10 |

| SW620 | Colon | < 10 |

| NCI/ADR-RES | Ovarian | 20 |

| OVCAR-3 | Ovarian | 30 |

| OVCAR-4 | Ovarian | 50 |

| OVCAR-5 | Ovarian | 80 |

| OVCAR-8 | Ovarian | 100 |

| IGROV1 | Ovarian | 120 |

| SK-OV-3 | Ovarian | 150 |

| A549 | Lung | 200 |

| EKVX | Lung | 250 |

| NCI-H226 | Lung | 300 |

| NCI-H322M | Lung | 400 |

| NCI-H460 | Lung | 500 |

| NCI-H522 | Lung | 600 |

| HOP-62 | Lung | 800 |

| HOP-92 | Lung | 1000 |

| SF-268 | CNS | > 1000 |

| SF-295 | CNS | > 1000 |

| SF-539 | CNS | > 1000 |

| SNB-19 | CNS | > 1000 |

| SNB-75 | CNS | > 1000 |

| U251 | CNS | > 1000 |

| MES-SA | Uterine | > 10,000 |

| HUVEC | Endothelial | > 10,000 |

Data summarized from Marks et al., 2011.

Further studies have established a positive correlation between the sensitivity of cancer cell lines to this compound and the expression of the cytochrome P450 enzyme CYP2J2.

Table 2: Correlation of this compound Sensitivity with CYP2J2 Expression

| Cell Line Panel | Correlation Metric | Value | Significance |